5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is a compound derived from biomass, specifically from the dehydration of hexoses. It is a highly functionalized, bio-based chemical building block with significant potential in various applications, including the production of fuels, chemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the acid-catalyzed dehydration of hexoses, such as glucose and fructose. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out at elevated temperatures . The process can be optimized by adjusting the concentration of the acid, reaction temperature, and time to achieve higher yields and selectivity.
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid involves the use of biomass feedstocks, such as lignocellulosic materials. The process includes the hydrolysis of cellulose and hemicellulose to produce hexose sugars, followed by their dehydration to form the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form 2,5-furandicarboxylic acid, a valuable monomer for biopolymers.
Substitution: The hydroxymethyl group can be substituted with other functional groups to produce a range of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid
Reduction: 2,5-Dimethylfuran
Substitution: Various substituted furans, depending on the functional group introduced .
Scientific Research Applications
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Oxidation Pathway: The hydroxymethyl group is oxidized to form carboxylic acid groups, which can further react to form polymers and other materials.
Reduction Pathway: The reduction of the carbonyl group leads to the formation of alcohols and other derivatives with different properties.
Substitution Pathway: The substitution of the hydroxymethyl group with other functional groups alters the chemical reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furfural
- 5-(Bromomethyl)furfural
- 5-(Formyloxymethyl)furfural
- 5-(Acetoxymethyl)furfural
- 2,5-Diformylfuran
- 5-Methylfurfural
Uniqueness
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its high functionality and versatility as a platform chemical. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of a wide range of bio-based products .
Properties
Molecular Formula |
C6H8O5 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-2-3-1-4(5(8)9)6(10)11-3/h3-4,7H,1-2H2,(H,8,9) |
InChI Key |
HUMIJMLXGUELIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C1C(=O)O)CO |
Origin of Product |
United States |
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